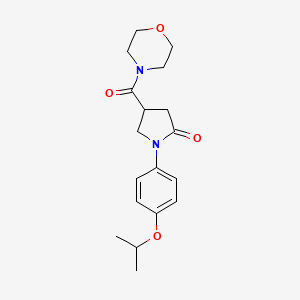![molecular formula C19H20BrClN2O B4757788 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4757788.png)
5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide
説明
5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide, also known as BCPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of dopamine signaling in the brain. 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to have anti-inflammatory and analgesic effects. 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide. One area of research that is currently being explored is the development of 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide derivatives that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide and its potential therapeutic applications.
科学的研究の応用
5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been studied extensively for its potential use in scientific research. One area of research where 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has shown promise is in the field of cancer research. 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
5-bromo-2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O/c1-13-8-10-23(11-9-13)16-5-3-15(4-6-16)22-19(24)17-12-14(20)2-7-18(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDNXHLFPCNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4757705.png)

![6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide](/img/structure/B4757719.png)

![6-(4-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4757728.png)
![1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4757734.png)
![ethyl 2-[({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4757756.png)
![4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4757770.png)
![1-(2-furylmethyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757774.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B4757777.png)

![6-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4757800.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4757807.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4757816.png)